molecular formula C10H9NO2 B8446102 1-(5-Benzoxazolyl)-1-propanone CAS No. 132227-04-4

1-(5-Benzoxazolyl)-1-propanone

Cat. No. B8446102
Key on ui cas rn: 132227-04-4
M. Wt: 175.18 g/mol
InChI Key: NGRLZAHLFVUMMC-UHFFFAOYSA-N
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Patent
US09309211B2

Procedure details

EtMgBr (1 M, 2.0 eq, 58 mL) was added to a solution of N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide (6 g, 1.0 eq) in dry THF at 0° C., Once addition was complete, the mixture was stirred for 2 h. The reaction mixture was quenched with saturated NH4Cl and extracted with EtOAc. The extract was dried, concentrated, and purified by column chromatography with petroleum ether:EtOAc=1:1 to give the desired product (0.6 g, 12%)
Quantity
58 mL
Type
reactant
Reaction Step One
Name
N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
12%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][Mg+].[Br-].CON(C)[C:8]([C:10]1[CH:11]=[CH:12][C:13]2[O:17][CH:16]=[N:15][C:14]=2[CH:18]=1)=[O:9]>C1COCC1>[O:17]1[C:13]2[CH:12]=[CH:11][C:10]([C:8](=[O:9])[CH2:2][CH3:1])=[CH:18][C:14]=2[N:15]=[CH:16]1 |f:0.1|

Inputs

Step One
Name
Quantity
58 mL
Type
reactant
Smiles
CC[Mg+].[Br-]
Name
N-methoxy-N-methylbenzo[d]oxazole-5-carboxamide
Quantity
6 g
Type
reactant
Smiles
CON(C(=O)C=1C=CC2=C(N=CO2)C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Once addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography with petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1C=NC2=C1C=CC(=C2)C(CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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